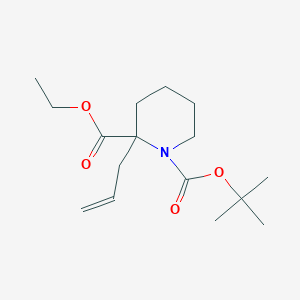

![molecular formula C17H14ClNO3 B2718128 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid CAS No. 892255-06-0](/img/structure/B2718128.png)

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

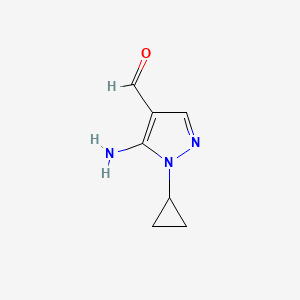

“1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” is a chemical compound with the molecular formula C17H14ClNO3 . It’s a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” includes an indole ring, a carboxylic acid group, and a 2-chlorophenoxyethyl group . The compound has a total of 52 bonds, including 25 non-H bonds, 8 multiple bonds, 15 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis

The molecular weight of “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” is 315.75 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally or could be found in specialized chemical databases.Scientific Research Applications

Chemical Intermediates and Synthesis

Compounds related to 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid have been investigated for their roles in chemical synthesis, demonstrating their versatility as intermediates. For instance, derivatives of indole carboxylic acids have been synthesized and evaluated for their ability to inhibit enzymes, showcasing their potential in the development of pharmacological agents. Such compounds are valuable for their inhibitory activities against specific biological targets, contributing to the exploration of new therapeutic agents (Lehr, Klimt, & Elfringhoff, 2001). Additionally, the study of ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates highlights the synthetic utility of indole derivatives in organic chemistry, providing pathways to generate structurally diverse molecules (Beccalli, Marchesini, & Pilati, 1994).

Catalyst Support Material

Research on copolymers based on indole carboxylic acids has unveiled their application as support materials for platinum catalysts, particularly in the context of methanol oxidation. This application is critical for the development of more efficient and durable electrocatalysts, which are essential for fuel cell technologies. The creation of highly porous fibers from indole-6-carboxylic acid and 3,4-ethylenedioxythiophene copolymers facilitates the uniform dispersion of platinum particles, enhancing the catalytic activity of these composite electrodes (Wu, Kuo, Chen, & Chang, 2015).

Antibacterial Agents

Indole derivatives have also been synthesized and tested for their antibacterial properties, revealing the potential of these compounds in combating bacterial infections. The study of various indole-3-carboxylic acid analogues highlights their role in the development of new antibacterial agents, offering insights into structure-activity relationships and paving the way for the discovery of novel therapeutics (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Environmental and Agricultural Research

The study of chlorophenoxy herbicides, structurally related to indole-3-carboxylic acid derivatives, has contributed to understanding the mechanisms of herbicide action and their environmental impact. These studies provide valuable information for the development of safer and more effective herbicidal compounds, as well as insights into their toxicity mechanisms and environmental degradation pathways (Bongiovanni, Konjuh, Pochettino, & Ferri, 2012).

Safety And Hazards

The safety and hazards associated with “1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid” are not available from the current information. It’s important to handle all chemical compounds with appropriate safety precautions, and the specific safety data for this compound should be available from the manufacturer or supplier .

properties

IUPAC Name |

1-[2-(2-chlorophenoxy)ethyl]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c18-14-6-2-4-8-16(14)22-10-9-19-11-13(17(20)21)12-5-1-3-7-15(12)19/h1-8,11H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJOKCMLJJDHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24814897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

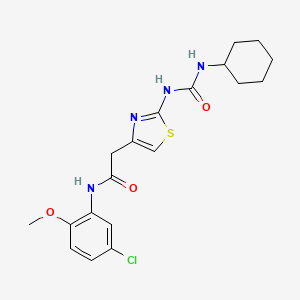

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2718053.png)

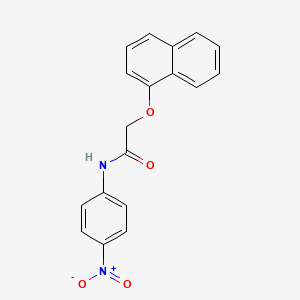

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)

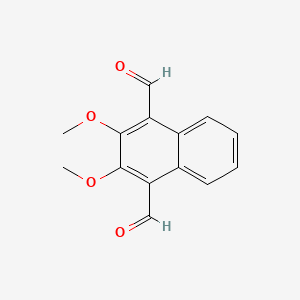

![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)

![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)

![N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2718062.png)

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)